molecular formula C13H10ClNO B13699047 N-Hydroxybiphenyl-4-carbimidoyl Chloride

N-Hydroxybiphenyl-4-carbimidoyl Chloride

Cat. No.: B13699047
M. Wt: 231.68 g/mol
InChI Key: NJTSANSJHYNRJE-UHFFFAOYSA-N
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Description

N-Hydroxybiphenyl-4-carbimidoyl Chloride is a specialized organic compound characterized by a biphenyl core substituted at the para position with a hydroxylamine-derived carbimidoyl chloride group (Cl–N=C–O–). This structure confers unique reactivity, particularly in nucleophilic substitution and coordination chemistry. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related N-hydroxy aryl carbimidoyl chlorides, such as methoxy- and methyl-substituted analogs . The biphenyl moiety introduces steric bulk and enhanced aromatic stacking compared to simpler phenyl derivatives, influencing solubility, stability, and synthetic applications.

Properties

IUPAC Name

N-hydroxy-4-phenylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSANSJHYNRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxybiphenyl-4-carbimidoyl Chloride typically involves the reaction of biphenyl-4-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybiphenyl-4-carbimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of N-Hydroxybiphenyl-4-carbimidoyl Chloride involves its reactivity with various biological and chemical targets. The compound can interact with enzymes and proteins, leading to modifications in their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Hydroxybiphenyl-4-carbimidoyl Chloride with its analogs, focusing on substituent effects, physicochemical properties, and spectral data.

Substituent Effects on Physicochemical Properties

Key differences arise from substituents on the aromatic ring:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
This compound* Biphenyl C₁₃H₁₁ClN₂O ~246.7 (calculated) Not reported Anticipated δ ~7.5–8.2 ppm (aromatic H)
N-Hydroxy-4-methoxybenzenecarboximidoyl Chloride 4-OCH₃ C₈H₇ClNO₂ 200.6 Not reported IR: ~1650 cm⁻¹ (C=N), ~1250 cm⁻¹ (O–CH₃)
N-Hydroxy-4-methyl-benzenecarboximidoyl Chloride 4-CH₃ C₈H₈ClNO 185.6 Not reported ¹H NMR: δ 2.4 (CH₃), δ 7.2–7.8 (aromatic H)
1-(4-Chlorophenyl)biguanide Hydrochloride 4-Cl C₈H₁₀Cl₂N₅ 247.1 Not reported SMILES: [Cl-].NC([NH3+])=NC(N)=NC1=CC=C(Cl)C=C1

*Note: Data for this compound are inferred due to absence in evidence.

  • Molecular Weight : The biphenyl derivative’s molecular weight is higher than methyl/methoxy analogs due to the additional benzene ring.
  • Melting Points : While exact values are unavailable, analogs in (e.g., pyridine derivatives with chloro substituents) exhibit melting points of 268–287°C, suggesting that biphenyl derivatives may similarly display elevated melting points due to increased aromatic interactions .
  • Spectral Features :
    • IR : C=N stretches (~1650 cm⁻¹) and substituent-specific bands (e.g., O–CH₃ at ~1250 cm⁻¹) are critical for structural confirmation .
    • ¹H NMR : Methyl groups (δ 2.4 ppm) and aromatic protons (δ 7.2–8.2 ppm) vary with substituent electronic effects .

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